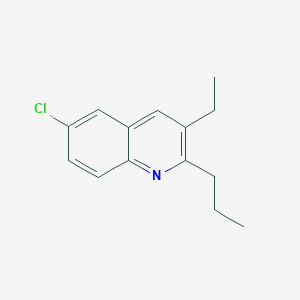
6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-6-azaspiro[45]dec-1-ene is a spirocyclic compound characterized by a unique structure that includes a benzyl group and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azaspiro[4.5]dec-1-ene typically involves spirocyclization reactions. One common method is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway, resulting in the formation of the azaspiro ring system.
Industrial Production Methods: Industrial production of 6-Benzyl-6-azaspiro[4.5]dec-1-ene may involve scalable synthetic routes such as electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides . This method employs low concentrations of bromine produced from both cathodic reduction and anodic oxidation as an electrophile, facilitating the spirocyclization process under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-6-azaspiro[4.5]dec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
6-Benzyl-6-azaspiro[4.5]dec-1-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-6-azaspiro[4.5]dec-1-ene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various pathways, including:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: It can influence metabolic and signaling pathways, leading to specific biological effects.
Comparison with Similar Compounds
6-Benzyl-6-azaspiro[4.5]dec-3-ene: Shares a similar spirocyclic structure but differs in the position of the double bond.
1-Benzyl-1-azaspiro[4.5]dec-6-ene: Another related compound with a different substitution pattern.
Uniqueness: 6-Benzyl-6-azaspiro[45]dec-1-ene is unique due to its specific spirocyclic framework and the presence of a benzyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
78877-20-0 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
6-benzyl-6-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C16H21N/c1-2-8-15(9-3-1)14-17-13-7-6-12-16(17)10-4-5-11-16/h1-4,8-10H,5-7,11-14H2 |
InChI Key |
RNYBWLXPBJWIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CCC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)

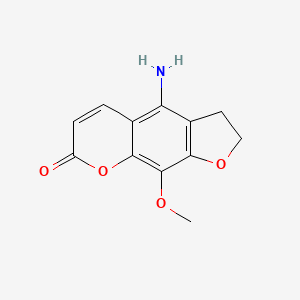

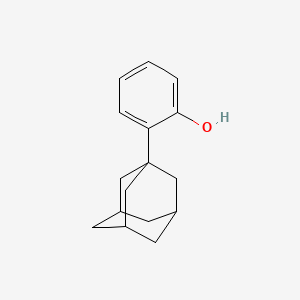
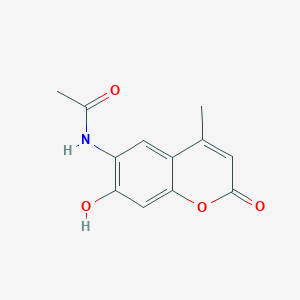


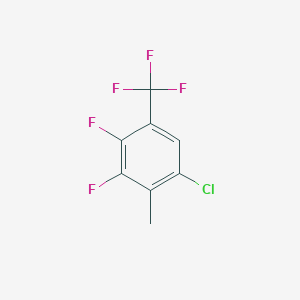

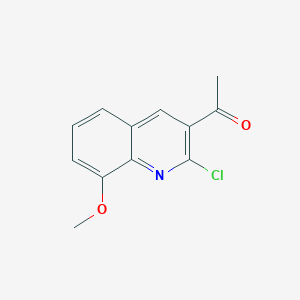
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)
